6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline
Description
Historical Context and Significance of Fused Heterocyclic Systems
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are fundamental scaffolds in organic chemistry and medicinal chemistry. researchgate.net Their rigid, planar structures often lead to enhanced biological activity and unique photophysical properties compared to their non-fused counterparts. The study of these systems has a rich history, with early investigations focusing on the isolation and characterization of naturally occurring bioactive molecules. Over time, synthetic chemists have developed a vast array of methodologies to construct these complex architectures, enabling the exploration of novel chemical space and the development of new therapeutic agents and materials. researchgate.net The fusion of different heterocyclic rings, such as imidazole (B134444) and quinoxaline (B1680401), allows for the fine-tuning of electronic properties, solubility, and receptor-binding capabilities.
Quinoxalines, which are formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, are a particularly important class of N-heterocyclic compounds. mtieat.orgnih.gov Their derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govipp.pt The ease of their synthesis, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, has contributed to their widespread investigation. researchgate.net
Overview of Imidazo[4,5-g]quinoxaline Core Structures in Academic Research
The imidazo[4,5-g]quinoxaline core represents a fusion of an imidazole ring with a quinoxaline moiety. This particular arrangement of fused rings creates a unique electronic structure and provides multiple sites for functionalization. Academic research into this core structure has been driven by the potential to create novel compounds with diverse applications.
Derivatives of the imidazo[1,2-a]quinoxaline (B3349733) scaffold, a related isomer, have been synthesized and evaluated for their potential as anticancer agents and as inhibitors of phosphodiesterase 4 (PDE4). nih.govresearchgate.net While direct research on the imidazo[4,5-g]quinoxaline core is less abundant in the readily available literature, the known biological significance of both the imidazole and quinoxaline components suggests that their fusion would be a promising area for investigation. The imidazole ring is a key component of many biological molecules, including the amino acid histidine, and is known to participate in a variety of biological interactions. The quinoxaline core, as mentioned, is a versatile pharmacophore. The combination of these two heterocycles in the imidazo[4,5-g]quinoxaline framework is therefore of considerable interest for the design of new bioactive compounds.
Research Landscape and Scientific Interest in 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline
Specific academic research focusing solely on this compound is limited in publicly accessible databases. However, the interest in this particular compound can be inferred from the broader context of research into quinoxaline derivatives and the impact of phenyl substituents on their properties.
The introduction of phenyl groups at the 6 and 7 positions of the quinoxaline core is expected to significantly influence the molecule's electronic and photophysical properties. Phenyl groups are known to extend the π-conjugated system, which can lead to changes in absorption and emission spectra, as well as affect the molecule's ability to participate in charge transfer processes. researchgate.net Research on other diphenyl-substituted quinoxalines has highlighted their potential as organic semiconductors and as materials for organic light-emitting diodes (OLEDs). researchgate.netnih.gov
For instance, studies on quinoxaline-based molecules with phenyl substituents have shown that these compounds can exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. scholaris.ca This property is highly desirable for applications in sensing and imaging.
The synthesis of this compound would likely involve the condensation of a suitably substituted diamine, specifically 2,3-diamino-5,6-diphenylquinoxaline, with a one-carbon synthon, such as formic acid or one of its derivatives, to form the imidazole ring. The precursor, 2,3-diamino-5,6-diphenylquinoxaline, could potentially be synthesized from 4,5-diaminobenzene and benzil (B1666583) (1,2-diphenylethane-1,2-dione).
Structure
3D Structure
Properties
CAS No. |
229182-53-0 |
|---|---|
Molecular Formula |
C21H14N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6,7-diphenyl-8H-imidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C21H14N4/c1-3-7-14(8-4-1)20-21(15-9-5-2-6-10-15)25-19-12-17-16(22-13-23-17)11-18(19)24-20/h1-13,24H |
InChI Key |
LTNXBRPACDBHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C4C(=NC=N4)C=C3N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Advancements for 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline
Precursor Synthesis and Intermediate Chemistry for the Quinoxaline (B1680401) Core
The foundational step in the synthesis of the target molecule is the construction of the 6,7-disubstituted-2,3-diphenylquinoxaline core. This involves the preparation of appropriately substituted quinoxaline precursors and the synthesis of the necessary diamine intermediates.
Preparation of Substituted Quinoxalines
The classical and most direct route to the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For the synthesis of the 2,3-diphenylquinoxaline (B159395) backbone, the key precursors are an appropriately substituted benzene-1,2-diamine and benzil (B1666583).
The synthesis of 2,3-diphenylquinoxaline itself is well-established and can be achieved by reacting o-phenylenediamine with benzil. ijiset.comijidd.comajrconline.orgslideshare.net Various catalysts and reaction conditions have been employed to improve the efficiency and environmental friendliness of this reaction. These include the use of ultrasonic irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. ijiset.com Green chemistry approaches have also been explored, utilizing safer solvents and catalysts. ijiset.comajrconline.org
To introduce substituents at the 6- and 7-positions of the quinoxaline ring, a substituted o-phenylenediamine is required. For the ultimate synthesis of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline, the key intermediate is 2,3-diphenylquinoxaline-6,7-diamine. A common strategy to access this diamine is through the dinitration of 2,3-diphenylquinoxaline followed by reduction. Alternatively, starting with a dinitro-substituted o-phenylenediamine, such as 4,5-dinitro-1,2-phenylenediamine, and condensing it with benzil would yield 6,7-dinitro-2,3-diphenylquinoxaline. This dinitro derivative can then be reduced to the corresponding diamine. For instance, the synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239) is achieved by condensing 4-nitro-o-phenylenediamine (B140028) with benzil, demonstrating the feasibility of using substituted diamines. gordon.edu
Table 1: Selected Methods for the Synthesis of 2,3-Diphenylquinoxaline
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
| o-Phenylenediamine, Benzil | Rectified spirit, Reflux | 75% | ijiset.com |
| o-Phenylenediamine, Benzil | Ultrasound, Rectified spirit | 97% | ijiset.com |
| o-Phenylenediamine, Benzil | ZnCl₂, Sonication | High | ajrconline.org |
| o-Phenylenediamine, Benzil | CoCl₂, Sonication | High | ajrconline.org |
| o-Phenylenediamine, Benzil | Oxalic acid, Sonication | High | ajrconline.org |
| 4-Nitro-o-phenylenediamine, Benzil | Thiamine, Ethanol, Sonication | Not specified | gordon.edu |
Synthesis of Relevant Diamine Intermediates
The synthesis of the crucial intermediate, 2,3-diphenylquinoxaline-6,7-diamine, is typically achieved through the reduction of 6,7-dinitro-2,3-diphenylquinoxaline. This reduction can be carried out using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. The preparation of 6,7-disubstituted quinoxalines often involves the use of precursors like 1,2-diamino-4,5-disubstituted benzenes. sci-hub.st
The synthesis of other substituted diaminoquinoxalines has been reported, providing precedence for this synthetic approach. For example, 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides have been synthesized, showcasing methods for introducing amino groups onto the quinoxaline ring. researchgate.net
Cyclocondensation Reactions for Imidazo Ring Formation
With the 2,3-diphenylquinoxaline-6,7-diamine in hand, the final step is the formation of the fused imidazole (B134444) ring. This is typically achieved through a cyclocondensation reaction with a one-carbon synthon.
Traditional Cyclization Methods and Their Limitations
The Phillips-Ladenburg reaction is a classical method for the synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. semanticscholar.org This method can be adapted for the synthesis of the target imidazo[4,5-g]quinoxaline. Reacting 2,3-diphenylquinoxaline-6,7-diamine with formic acid, often in the presence of a mineral acid like hydrochloric acid and heat, would lead to the formation of the imidazole ring. semanticscholar.org
However, these traditional methods often suffer from drawbacks such as harsh reaction conditions (e.g., high temperatures and strong acids), long reaction times, and potentially low yields. nih.gov These conditions can also be incompatible with sensitive functional groups on the starting materials.
Catalytic Approaches in Imidazoquinoxaline Synthesis
To overcome the limitations of traditional methods, various catalytic approaches have been developed for the synthesis of benzimidazoles and related fused imidazole systems. These methods often offer milder reaction conditions, shorter reaction times, and higher yields.
Transition metal catalysts have been extensively used in the synthesis of quinoxalines and other nitrogen-containing heterocycles. nih.gov While direct transition metal-catalyzed synthesis of this compound from the diamine precursor is not extensively documented, the principles of transition metal-catalyzed C-N bond formation are applicable. For example, catalysts based on copper, palladium, and ruthenium have been employed for the synthesis of quinoxaline derivatives. nih.govresearchgate.net These catalysts could potentially facilitate the cyclization of the diamine with a suitable one-carbon source under milder conditions than traditional acid catalysis. The use of heterogeneous catalysts is also an attractive option as it simplifies product purification and catalyst recovery. nih.gov
Organocatalytic and Biocatalytic Strategies
The use of organocatalysts and biocatalysts in the synthesis of quinoxaline and its fused derivatives represents a significant step towards more sustainable and environmentally benign chemical processes. These methods often offer mild reaction conditions, high selectivity, and a reduction in metal contamination of the final products.
Organocatalytic Strategies:
While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, the synthesis of the quinoxaline core from 1,2-diamines and 1,2-dicarbonyl compounds has been successfully achieved using various organocatalysts. These methodologies could potentially be adapted for the synthesis of the precursor, 6,7-diamino-2,3-diphenylquinoxaline. For instance, Fathi and Sardarian have demonstrated the use of nitrilotris(methylenephosphonic acid) as an efficient organocatalyst for the synthesis of various quinoxalines with yields ranging from 80-97%. nih.gov Another approach by Banerjee's group utilized camphor (B46023) sulfonic acid for the synthesis of quinoxaline derivatives. nih.gov Phenol has also been reported as a cheap and efficient organocatalyst for quinoxaline synthesis at room temperature. sapub.org
The general scheme for the organocatalytic synthesis of a quinoxaline core, which is the precursor to the target molecule, is depicted below:
Reaction: 1,2-Diamine + 1,2-Dicarbonyl Compound → Quinoxaline
An illustrative data table for the synthesis of a generic 2,3-diphenylquinoxaline using different organocatalysts is presented below. It is important to note that these are examples for the formation of the quinoxaline core and not the final imidazo[4,5-g]quinoxaline.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Nitrilotris(methylenephosphonic acid) | Toluene | 25 | 2 h | 92 |
| Phenol | Ethanol/Water | Room Temp | 30 min | High |
| Acidic Alumina | Solvent-free (Microwave) | - | 3 min | 96 |
Biocatalytic Strategies:
The application of biocatalytic strategies for the synthesis of this compound is an emerging area with limited specific examples in the current literature. However, the broader field of biocatalysis offers potential avenues for the greener synthesis of such heterocyclic compounds. Enzymes such as oxidoreductases and transferases could potentially be employed for the key bond-forming reactions. The use of whole-cell biocatalysts could also be explored to perform multi-step transformations in a single pot. Further research is required to develop specific biocatalytic routes for the synthesis of this target molecule.
Green Chemistry Principles in Synthetic Routes
The integration of green chemistry principles into synthetic methodologies is essential for the development of sustainable chemical processes. This includes the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.
Solvent-free, or solid-state, synthesis offers significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. For the synthesis of the quinoxaline precursor, a solvent-free approach using microwave irradiation has been reported to be highly efficient. researchgate.net For example, the condensation of benzene-1,2-diamine with benzil can be achieved in high yields without any solvent. researchgate.net
An example of a solvent-free synthesis of 2,3-diphenylquinoxaline is provided in the table below:
| Reactant 1 | Reactant 2 | Catalyst/Support | Conditions | Time | Yield (%) |
| Benzene-1,2-diamine | Benzil | Acidic Alumina | Microwave | 3 min | 96 |
A representative table illustrating the efficiency of microwave-assisted synthesis for a generic quinoxaline is shown below:
| Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
| o-phenylenediamine, Benzil | Acidic Alumina | None | - | 3 | 96 |
| Dichloroquinoxaline, Nucleophile | Triethylamine | None | - | 5 | High |
Photochemical synthesis utilizes light energy to initiate chemical reactions, often enabling unique transformations that are not accessible through thermal methods. While the application of photochemical methods for the synthesis of the specific target molecule this compound is not well-documented, photochemical strategies have been employed for the functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines. mdpi.com These reactions often proceed under mild conditions and can offer high regioselectivity. The development of photochemical routes for the construction of the imidazo[4,5-g]quinoxaline scaffold could provide novel and efficient synthetic pathways.
Post-Synthetic Modification and Functionalization Strategies
Post-synthetic modification (PSM) is a powerful strategy for the diversification of complex molecules, allowing for the introduction of various functional groups onto a pre-formed heterocyclic core. This approach is particularly valuable for generating libraries of compounds for structure-activity relationship studies.
The this compound scaffold possesses multiple sites for potential functionalization on both the imidazole and quinoxaline rings. Achieving regioselectivity in these derivatization reactions is crucial for the synthesis of well-defined and pure compounds.
Imidazole Ring Derivatization:
The nitrogen atom of the imidazole ring is a common site for derivatization. Alkylation, arylation, and acylation reactions can be performed to introduce a wide range of substituents. The choice of reagents and reaction conditions can influence the regioselectivity of these transformations. For instance, in related imidazoquinoxaline systems, substitution on the imidazole ring has been achieved via Suzuki cross-coupling reactions under microwave assistance. nih.gov
Quinoxaline Ring Derivatization:
The benzene (B151609) portion of the quinoxaline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing substituents will govern the position of the incoming electrophile. Furthermore, if the quinoxaline ring is appropriately substituted with leaving groups, such as halogens, nucleophilic aromatic substitution reactions can be employed to introduce a variety of nucleophiles. udayton.edu For example, the synthesis of quinoxaline derivatives with amide and sulphonamide moieties has been reported.
While specific examples of regioselective derivatization of this compound are scarce, the principles of heterocyclic chemistry suggest that a range of functionalization reactions could be applied to this scaffold to generate a diverse array of novel compounds.
Introduction of Peripheral Substituents for Property Modulation
The targeted introduction of various functional groups onto the this compound scaffold is a key strategy for modulating its electronic and steric properties. The phenyl rings at the 6- and 7-positions, as well as the fused imidazole and quinoxaline ring systems, offer multiple sites for substitution. The nature and position of these substituents can profoundly influence the molecule's absorption and emission spectra, redox potentials, and intermolecular interactions.
The ability to introduce a diverse range of substituents allows for the fine-tuning of the molecule's properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the optical and electronic characteristics. Such property tuning is crucial for the development of tailored materials for applications in organic electronics, sensing, and photodynamic therapy.
While specific research on the peripheral functionalization of this compound is not extensively documented in publicly available literature, the general principles of aromatic substitution on related quinoxaline and imidazole systems can be extrapolated. Electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions are common strategies to introduce substituents such as halogens, alkyl, aryl, alkoxy, and amino groups. The reactivity of the different positions on the heterocyclic core would need to be carefully considered to achieve regioselective functionalization.
A hypothetical exploration of substituent effects could involve the introduction of various functional groups at different positions on the phenyl rings or the heterocyclic core. The resulting changes in properties could be systematically studied to establish structure-property relationships.
Table 1: Hypothetical Data on the Effect of Peripheral Substituents on the Photophysical Properties of this compound Derivatives
| Substituent (Position) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Unsubstituted | 450 | 520 | 0.35 |
| 4'-Methoxy (on one phenyl) | 465 | 535 | 0.45 |
| 4'-Nitro (on one phenyl) | 440 | 510 | 0.20 |
| 2,4,6-Trimethyl (on both phenyls) | 455 | 525 | 0.40 |
| 8-Bromo | 452 | 522 | 0.30 |
This table is illustrative and based on general principles of substituent effects on aromatic systems. Specific experimental data for this compound is not currently available.
Click Chemistry and Other Modular Approaches
Modular synthetic strategies, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offer a powerful and efficient means to construct complex molecular architectures from simpler building blocks. The high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups make click chemistry an attractive approach for the late-stage functionalization of the this compound core.
To employ this strategy, a precursor of this compound bearing either an azide (B81097) or a terminal alkyne functionality would be required. This functional handle could then be reacted with a diverse library of complementary alkynes or azides, respectively, to rapidly generate a series of novel derivatives. This modular approach allows for the facile introduction of a wide array of functionalities, including but not limited to, polymers, biomolecules, and other chromophores.
For example, an azido-functionalized this compound could be "clicked" with various terminal alkynes to introduce different peripheral groups. This would enable the systematic investigation of how these appended moieties influence the properties of the core chromophore.
Table 2: Potential Building Blocks for Modular Synthesis of this compound Derivatives via Click Chemistry
| This compound Precursor | Complementary Click Partner | Resulting Functionality |
| Azido-functionalized | Terminal alkyne-PEG | Increased water solubility |
| Alkyne-functionalized | Azido-biotin | Bioconjugation capabilities |
| Azido-functionalized | Alkyne-ferrocene | Redox-active properties |
| Alkyne-functionalized | Azido-pyrene | FRET donor/acceptor pair |
This table presents a conceptual framework for the application of click chemistry to the specified compound.
Other modular approaches, such as the Suzuki, Stille, and Sonogashira cross-coupling reactions, could also be employed for the derivatization of a halogenated this compound precursor. These methods provide reliable routes to introduce new carbon-carbon and carbon-heteroatom bonds, further expanding the accessible chemical space and enabling the synthesis of a wide range of functional derivatives.
Advanced Spectroscopic and Structural Characterization of 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure and dynamics of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline in solution. It provides detailed information about the chemical environment of each nucleus, enabling the precise mapping of atomic connectivity and spatial relationships.
2D-NMR Techniques for Elucidating Complex Spin Systems
The structure of this compound, with its multiple aromatic rings, presents a complex proton (¹H) and carbon (¹³C) NMR spectrum due to significant signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY spectra would reveal correlations between adjacent protons on the quinoxaline (B1680401) core and within the two phenyl rings, confirming their individual spin systems.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals of the protonated aromatic carbons in the quinoxaline and phenyl moieties.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the molecular skeleton by connecting different spin systems. For instance, it can link the protons on the phenyl rings to the quaternary carbons of the quinoxaline core at positions 6 and 7, confirming the substitution pattern.
These techniques, when used in concert, allow for the complete and accurate assignment of all proton and carbon resonances, which is the foundation for further structural and dynamic studies. mdpi.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Scaffold Note: Data is illustrative and based on typical values for similar heterocyclic systems.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~8.2 | ~145.0 | - |
| 4, 9 | ~8.0 | ~128.0 | C-5a, C-9a |
| 6, 7-Phenyl (ortho) | ~7.5-7.6 | ~129.0 | C-6, C-7, Phenyl-ipso |
| 6, 7-Phenyl (meta) | ~7.4 | ~128.5 | Phenyl-ortho, Phenyl-para |
| 6, 7-Phenyl (para) | ~7.3 | ~127.0 | Phenyl-meta |
| 1-NH | ~13.0 (broad) | - | C-2, C-9a |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it ideal for the investigation of polymorphism. researchgate.net Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. Since ssNMR is sensitive to the local electronic environment of nuclei, it can differentiate between polymorphs that arise from variations in molecular conformation or crystal packing.
For this compound, ssNMR could distinguish between polymorphs by identifying differences in the ¹³C chemical shifts. These differences, known as packing-induced shifts, arise because the intermolecular interactions in each crystalline form are unique. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. By comparing the ssNMR spectra of different crystalline batches, one can identify the presence of different polymorphs or quantify mixtures of them. researchgate.net
Dynamic NMR for Tautomeric Equilibria and Conformational Analysis
Dynamic NMR (DNMR) methods are used to study molecular processes that occur on the NMR timescale, such as tautomerism and conformational changes. researchgate.net
Tautomeric Equilibria: The imidazole (B134444) ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N-1 and N-3). In solution, if this exchange is rapid, the NMR spectrum will show a time-averaged representation of the two forms. By lowering the temperature, this exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer. DNMR studies can determine the rate of this exchange and the thermodynamic parameters of the equilibrium. researchgate.net
Conformational Analysis: The two phenyl rings at positions 6 and 7 are not sterically locked and can rotate around the C-C single bonds connecting them to the quinoxaline core. The rate of this rotation can be studied by variable-temperature NMR. mdpi.comnih.gov At low temperatures, this rotation may become slow enough to make the ortho and meta protons on each phenyl ring inequivalent, leading to a more complex splitting pattern. Analyzing these spectral changes allows for the calculation of the energy barrier to rotation. researchgate.net
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. rsc.orgmdpi.com
Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For derivatives of imidazoquinoxaline, these interactions are critical in stabilizing the crystal structure.
π-π Stacking: The extensive aromatic system of this compound makes it prone to π-π stacking interactions. researchgate.net These occur when the electron-rich π systems of adjacent aromatic rings overlap. In the crystal structures of similar planar aromatic molecules, face-to-face or offset stacking is commonly observed, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. nih.gov These interactions contribute significantly to the cohesive energy of the crystal. researchgate.net
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, confirming the importance of interactions like H···H, H···C, and H···N in the crystal packing. nih.govnih.gov
Polymorphism and Co-crystallization Studies
SCXRD is the definitive method for identifying and characterizing polymorphs, as each polymorphic form will have a unique unit cell and crystal structure. mdpi.com By solving the crystal structure of different polymorphs of a compound, researchers can directly observe the differences in molecular conformation and packing arrangements that give rise to their distinct properties. researchgate.net
Co-crystallization involves crystallizing the target molecule with a second component (a "coformer") to create a new crystalline solid with potentially improved properties. Studies on related heterocyclic systems have shown that co-crystallization can be used to modify physical properties by introducing new and predictable intermolecular interactions, such as hydrogen bonds with the coformer. SCXRD is essential for confirming the formation of a co-crystal and for analyzing the new network of interactions.
Table 2: Representative Crystallographic Data and Intermolecular Interactions for a Diphenyl-Imidazoquinoxaline Derivative Note: Data is based on a closely related structure, 2-(7,8-Diphenyl-1H-imidazo[4,5-f]quinoxalin-2-yl)phenol methanol (B129727) disolvate. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.987(2) |
| b (Å) | 11.013(2) |
| c (Å) | 13.153(3) |
| α (°) | 98.54(3) |
| β (°) | 109.58(3) |
| γ (°) | 101.43(3) |
| Key Intermolecular Interactions | Distance/Geometry |
| N-H···O Hydrogen Bond | Donor-Acceptor distance ~2.8 Å |
| C-H···O Hydrogen Bond | Donor-Acceptor distance ~3.2 Å |
| π-π Stacking | Centroid-centroid distance ~3.5-3.8 Å |
Vibrational Spectroscopy: Raman and Infrared Analysis for Bond Characterization
Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be rich with characteristic absorption bands. The N-H stretching vibration of the imidazole moiety is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl and quinoxaline rings would manifest as a group of bands between 3100 and 3000 cm⁻¹. The C=N and C=C stretching vibrations within the fused heterocyclic system and the phenyl rings are predicted to produce a series of sharp, strong to medium intensity bands in the 1650-1450 cm⁻¹ range. The region between 1400 and 1000 cm⁻¹ will likely be complex, featuring in-plane C-H bending and ring stretching modes. Out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern, are expected below 900 cm⁻¹. For instance, the precursor 2,3-diphenyl quinoxaline-6,7-diamine (B1505215) exhibits characteristic N-H stretching bands.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are invaluable for assigning the observed vibrational bands. For the parent quinoxaline molecule, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement with experimental FT-IR and FT-Raman spectra. sphinxsai.com A similar approach for this compound would be instrumental in accurately assigning its complex vibrational spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Comment |
|---|---|---|---|
| N-H Stretch (Imidazole) | 3400 - 3200 | IR | Broad band due to hydrogen bonding |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Multiple sharp bands |
| C=N/C=C Stretch | 1650 - 1450 | IR, Raman | Strong, sharp bands characteristic of the heterocyclic core and phenyl rings |
| Ring Breathing/Stretching | 1400 - 1000 | Raman | Provides information on the fused ring system |
| Out-of-plane C-H Bend | < 900 | IR | Sensitive to substitution patterns |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular weight and elemental composition of this compound. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula, C₂₅H₁₆N₄.
Electron ionization (EI) is a common method for analyzing such aromatic compounds, often leading to extensive fragmentation that provides valuable structural information. The fragmentation pathways of this compound can be predicted based on the stability of the resulting ions. The molecular ion peak (M⁺˙) is expected to be prominent due to the high stability of the aromatic system.
Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways include:
Loss of HCN: A characteristic fragmentation of imidazole-containing compounds, leading to a stable, even-electron ion.
Loss of H˙: Cleavage of a C-H or N-H bond to form an [M-H]⁺ ion.
Fission of the Phenyl Groups: Loss of a phenyl radical (C₆H₅˙) or benzene (B151609) (C₆H₆).
Ring Cleavage: More energetic collisions can lead to the cleavage of the quinoxaline or imidazole rings, resulting in a complex pattern of smaller fragment ions.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are softer ionization techniques that can be used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight of derivatives.
| Ion | Formula | Predicted m/z | Comment |
|---|---|---|---|
| [M]⁺˙ | C₂₅H₁₆N₄ | 384.1375 | Molecular ion |
| [M+H]⁺ | C₂₅H₁₇N₄ | 385.1453 | Protonated molecule (ESI, MALDI) |
| [M-H]⁺ | C₂₅H₁₅N₄ | 383.1297 | Loss of a hydrogen radical |
| [M-HCN]⁺˙ | C₂₄H₁₅N₃ | 357.1266 | Loss of hydrogen cyanide from the imidazole ring |
| [M-C₆H₅]⁺ | C₁₉H₁₁N₄ | 307.0984 | Loss of a phenyl radical |
Electronic Absorption and Emission Spectroscopy (Beyond Basic UV-Vis and Fluorescence Spectra)
The extended π-conjugated system of this compound gives rise to interesting electronic absorption and emission properties. These properties are not only fundamental to understanding the molecule's electronic structure but also hint at its potential applications in optoelectronics.
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a pronounced phenomenon in compounds with a significant change in dipole moment upon electronic excitation. For this compound, the absorption and fluorescence spectra are expected to exhibit a noticeable dependence on solvent polarity.
The electronic transitions are primarily of a π → π* nature. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. The Lippert-Mataga equation can be employed to quantify this effect and estimate the change in dipole moment between the ground and excited states. The equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function. Studies on related quinoxaline-based fluorophores have demonstrated significant solvatochromic shifts, indicating a substantial intramolecular charge transfer (ICT) character in the excited state. researchgate.net
| Solvent | Polarity (Dielectric Constant) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 380 | 420 | 2610 |
| Dichloromethane | 8.93 | 385 | 445 | 3570 |
| Acetonitrile | 37.5 | 390 | 470 | 4480 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 395 | 490 | 5120 |
The fate of the excited state of this compound is governed by a competition between radiative (fluorescence) and non-radiative decay pathways. Time-resolved fluorescence spectroscopy is the primary technique for measuring the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
For similar pyrazolo[3,4-b]quinoxaline derivatives, fluorescence lifetimes are typically in the nanosecond range. nih.gov The lifetime can be influenced by several factors, including the solvent environment and the presence of quenchers. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process. The radiative (kr) and non-radiative (knr) decay rates can be calculated from the fluorescence lifetime and quantum yield (Φf = kr / (kr + knr) and τ = 1 / (kr + knr)).
Transient absorption spectroscopy can provide further insights into the excited-state dynamics by probing the absorption of the excited species. This technique can reveal the presence of other excited states, such as triplet states, and monitor their decay kinetics.
| Parameter | Symbol | Typical Value | Unit |
|---|---|---|---|
| Fluorescence Lifetime | τ | 2 - 10 | ns |
| Fluorescence Quantum Yield | Φf | 0.1 - 0.8 | - |
| Radiative Decay Rate | kr | 10⁷ - 10⁸ | s⁻¹ |
| Non-radiative Decay Rate | knr | 10⁷ - 10⁹ | s⁻¹ |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms
While this compound itself is achiral, the introduction of chiral substituents or the formation of chiral supramolecular assemblies can induce chiroptical properties. Circular dichroism (CD) spectroscopy is a powerful technique for studying such chiral systems. CD measures the differential absorption of left- and right-circularly polarized light.
If enantiomeric forms of a derivative of this compound were to be synthesized, CD spectroscopy would be essential for their characterization. The CD spectrum would exhibit positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers and the conformation of the molecule.
For instance, studies on steroidal quinoxalines have demonstrated that the substituent groups on the quinoxaline moiety significantly influence the chiroptical properties, with positive Cotton effects indicating a particular helical conformation. This highlights the sensitivity of CD spectroscopy to subtle changes in molecular geometry. Therefore, for any chiral derivatives of this compound, CD would be a crucial tool for stereochemical assignment and for studying their interactions with other chiral molecules.
Electronic Structure and Photophysical Properties of 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
No specific DFT or TD-DFT studies detailing the electronic structure of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline were found. Such calculations would be necessary to determine its molecular orbitals, charge distribution, and excited state properties.
HOMO-LUMO Energy Gaps and Molecular Orbitals
Quantitative data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap for this compound, are not available in the reviewed literature. Analysis of the spatial distribution of these frontier orbitals, which is crucial for understanding the molecule's electronic behavior, is also absent.
Charge Distribution and Electrostatic Potentials
Information regarding the charge distribution and molecular electrostatic potential (MEP) maps for this compound is not available. These analyses would be required to identify the electrophilic and nucleophilic sites within the molecule.
Excited State Geometries and Transition Moments
No TD-DFT studies were found that investigate the geometries of the excited states or the transition dipole moments for the electronic transitions of this compound. This information is critical for understanding its photophysical properties.
Redox Potentials and Electrochemical Behavior
Specific electrochemical studies on this compound are not present in the available literature. While the electrochemical behavior of the parent quinoxaline (B1680401) core is documented, the influence of the fused imidazole (B134444) ring and the 6,7-diphenyl substituents has not been specifically reported.
Cyclic Voltammetry and Chronoamperometry Studies
No published cyclic voltammograms or chronoamperometry data for this compound could be located. These experimental results would be necessary to determine its redox potentials and to study the kinetics of its electron transfer processes.
Electrochemical Pathways and Intermediates
Without experimental electrochemical data, the specific electrochemical pathways and any potential intermediates involved in the redox processes of this compound cannot be described.
Fluorescence and Phosphorescence Characteristics
The fluorescence and phosphorescence of heterocyclic compounds are highly dependent on their molecular structure, the nature of their substituents, and the surrounding environment. For imidazoquinoxaline systems, the presence of phenyl groups is known to confer particular photophysical properties. nih.gov
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state. These non-radiative pathways include internal conversion (IC) and intersystem crossing (ISC) to the triplet state, from which phosphorescence can occur. researchgate.netnih.gov
Studies on various quinoxaline derivatives show a wide range of quantum yields, from as low as 10⁻⁴ to as high as 0.91 for certain phenyl-substituted compounds. researchgate.net For instance, a study on a series of D₂-A-A-D₂ type diquinoxaline (DQ) derivatives reported fluorescence quantum yields ranging from 2% to 28%, highlighting the significant influence of the electron-donating groups attached to the quinoxaline core. lasphys.com Another study on imidazo[5,1-a]isoquinolines and imidazo[1,5-a]quinolines, which share structural similarities, found quantum yields as high as 48%. uni-giessen.de The substitution pattern was observed to be a critical factor, with electron-withdrawing groups in certain positions leading to higher quantum yields, while in other cases, a strong electron-withdrawing effect could lead to almost complete fluorescence quenching due to a small overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). uni-giessen.de
The radiative decay pathway is the emission of a photon (fluorescence), while non-radiative pathways allow the molecule to return to the ground state without emitting light. nih.govnih.gov These non-radiative processes, such as internal conversion and intersystem crossing, are often mediated by conical intersections and can be influenced by molecular geometry and solvent interactions. researchgate.netrsc.org In some complex heterocyclic systems, non-radiative trap states originating from incomplete chemical structures can lead to excitons decaying through a non-radiative pathway. nih.gov The balance between these competing decay routes ultimately determines the observed fluorescence quantum yield. nih.gov
Table 1: Photophysical Properties of D₂-A-A-D₂ Type Diquinoxaline Derivatives
| Compound | Fluorescence Quantum Yield (Φf) |
|---|---|
| DQ-DPA | 28% |
| DQ-IMD | 14% |
| DQ-DDA | 2% |
Data sourced from a study on diquinoxaline derivatives and is intended for comparative purposes. lasphys.com
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. fiveable.meaxispharm.com Several mechanisms can be responsible for this phenomenon, including dynamic (collisional) quenching, static quenching, and self-quenching (also known as concentration quenching). fiveable.meaxispharm.comresearchgate.net
In a study of eleven novel imidazo[1,2-a]quinoxaline (B3349733) derivatives, fluorescence auto-quenching was investigated. nih.govsci-hub.st The research concluded that the observed decrease in fluorescence intensity was correlated only with the specific chemical structures of the compounds, particularly the presence of polyhydroxy substitutions, rather than concentration-dependent quenching effects within the tested range. sci-hub.st This suggests that intramolecular processes, potentially facilitated by the substituents, may provide efficient non-radiative decay channels.
General quenching mechanisms include:
Dynamic Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. fiveable.meaxispharm.com The rate of this process is dependent on the concentration of the quencher and the diffusion characteristics of the solvent. fiveable.me
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. fiveable.meaxispharm.com This reduces the population of fluorophores available for excitation. fiveable.me
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) properties arise from the interaction of intense light with matter, leading to phenomena such as harmonic generation and multi-photon absorption. nih.govresearchgate.net Organic molecules with extended π-conjugated systems, often featuring donor-acceptor architectures, are known to exhibit significant NLO responses. kocaeli.edu.tr While specific NLO data for this compound are unavailable, the properties of related heterocyclic systems have been explored.
Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are processes where light of a specific frequency is converted to light of exactly double (SHG) or triple (THG) that frequency. nih.govaps.orgresearchgate.net SHG is a second-order NLO process and is only possible in non-centrosymmetric materials, while THG is a third-order process and can occur in all materials, regardless of symmetry. aps.org
The molecular structure of this compound, with its extended π-system and potential for charge transfer, suggests it could be a candidate for NLO applications. However, experimental verification of SHG and THG in this specific compound or its close derivatives has not been reported. Theoretical and experimental studies on other organic systems, such as pyrazolines, have been conducted to determine their third-order electronic susceptibility (χ⁽³⁾), a key parameter for third-order NLO processes like THG. researchgate.net The development of materials with high NLO coefficients is an active area of research for applications in photonics and optoelectronics. arxiv.org
Two-photon absorption (2PA) is a third-order NLO process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Materials with large 2PA cross-sections are of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging. lasphys.comnih.gov
Research on D₂-A-A-D₂ type diquinoxaline derivatives has demonstrated their potential as two-photon absorbing materials. lasphys.com These compounds exhibited 2PA bands around 700 nm and 830 nm, with corresponding cross-section values (σ₂PA) of approximately 230 GM and 130 GM, respectively (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). lasphys.com Furthermore, studies on other complex heterocyclic systems, such as quinoidal diazaacene-bithiophene derivatives, have reported exceptionally high 2PA cross-sections, reaching values up to 51,770 GM, underscoring the potential of π-conjugated heterocyclic cores for NLO applications. nih.gov The design of molecules with large 2PA cross-sections often involves creating structures with significant intramolecular charge transfer characteristics. rsc.org
Table 2: Two-Photon Absorption Properties of D₂-A-A-D₂ Type Diquinoxaline Derivatives
| Compound | 2PA Band 1 (approx. nm) | σ₂PA at Band 1 (GM) | 2PA Band 2 (approx. nm) | σ₂PA at Band 2 (GM) |
|---|---|---|---|---|
| DQ-DPA | 700 | ~230 | 830 | ~130 |
| DQ-IMD | 700 | ~230 | 830 | ~130 |
| DQ-DDA | 700 | ~230 | 830 | ~130 |
Data sourced from a study on diquinoxaline derivatives and is intended for comparative purposes. lasphys.com
Coordination Chemistry and Metal Complexation with 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline
Ligand Binding Modes and Coordination Sites
The binding of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline to metal centers is anticipated to be driven by the donation of lone pairs of electrons from its nitrogen atoms.
The primary donor sites within the this compound ligand are the nitrogen atoms of the imidazole (B134444) and quinoxaline (B1680401) rings. The lone pair of electrons on the sp²-hybridized nitrogen atoms of the quinoxaline moiety and the unprotonated nitrogen of the imidazole ring are readily available for coordination to a metal ion. The specific nitrogen atoms involved in coordination would depend on the steric and electronic preferences of the metal center and the reaction conditions.
Given the proximity of the nitrogen atoms in the imidazole and quinoxaline rings, this compound is likely to act as a chelating ligand, forming stable five- or six-membered rings with a metal ion. This chelation would enhance the thermodynamic stability of the resulting metal complexes. Furthermore, the presence of multiple coordination sites could allow the ligand to act as a bridging ligand, linking two or more metal centers to form polynuclear complexes. This bridging capability could lead to the formation of interesting supramolecular architectures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The formation of complexes with transition metals such as ruthenium, iridium, platinum, copper, and zinc is highly probable. These metals are known to form stable complexes with nitrogen-containing heterocyclic ligands. The synthesis would typically involve mixing a solution of the ligand with a solution of the desired transition metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salts). The resulting complexes could be characterized by various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy, as well as by X-ray crystallography to determine their solid-state structures.
Hypothetical Transition Metal Complexes of this compound
| Metal Ion | Potential Geometry | Potential Characterization Techniques |
| Ru(II) | Octahedral | ¹H NMR, ¹³C NMR, UV-Vis, Cyclic Voltammetry, X-ray Crystallography |
| Ir(III) | Octahedral | ¹H NMR, ¹³C NMR, Photoluminescence Spectroscopy, X-ray Crystallography |
| Pt(II) | Square Planar | ¹H NMR, ¹³C NMR, ¹⁹⁵Pt NMR, X-ray Crystallography |
| Cu(II) | Tetrahedral or Square Planar | EPR, UV-Vis, Magnetic Susceptibility, X-ray Crystallography |
| Zn(II) | Tetrahedral | ¹H NMR, ¹³C NMR, X-ray Crystallography |
While less common than with transition metals, the formation of coordination compounds with lanthanide and actinide ions is also conceivable. The larger ionic radii of these f-block elements could lead to complexes with higher coordination numbers and different geometries compared to their transition metal counterparts. The synthesis would likely follow similar procedures, reacting the ligand with a lanthanide or actinide salt. Characterization would rely on techniques such as luminescence spectroscopy for emissive lanthanide complexes (e.g., Eu(III), Tb(III)) and X-ray crystallography.
Electronic and Geometric Structure of Metal Complexes
The electronic and geometric structures of metal complexes of this compound would be intrinsically linked to the identity of the metal ion and its oxidation state.
The geometry of the resulting complexes would be dictated by the coordination preferences of the central metal ion. For instance, Ru(II) and Ir(III) would be expected to form octahedral complexes, Pt(II) would likely adopt a square planar geometry, and Zn(II) and Cu(II) could form tetrahedral or square planar complexes. The coordination of the ligand to the metal center would likely cause a distortion from ideal geometries.
The electronic properties of the complexes would be influenced by the nature of the metal-ligand bonding. The interaction between the metal d-orbitals and the π-system of the ligand could lead to the emergence of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in their electronic absorption spectra. These electronic transitions could impart interesting photophysical and photochemical properties to the complexes.
Predicted Structural and Electronic Properties of Hypothetical Metal Complexes
| Metal Complex | Predicted Geometry | Key Electronic Feature |
| [Ru(dpimqx)₂(bpy)]²⁺ | Distorted Octahedral | MLCT absorption and emission |
| [Ir(dpimqx)₂(ppy)]⁺ | Distorted Octahedral | Strong phosphorescence |
| [Pt(dpimqx)Cl₂] | Square Planar | Potential for square planar stacking |
| [Cu(dpimqx)₂]²⁺ | Distorted Tetrahedral/Square Planar | d-d transitions in the visible region |
| [Zn(dpimqx)₂]²⁺ | Tetrahedral | Ligand-based fluorescence |
dpimqx = this compound; bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine
Spectroscopic Investigations of Metal-Ligand Interactions
The complexation of this compound with metal ions is readily investigated using various spectroscopic techniques, which provide critical insights into the nature of the metal-ligand bonding and the resulting electronic structure of the complex.
Fluorescence Spectroscopy: The ligand itself may exhibit fluorescence arising from its extended conjugated system. Metal coordination can significantly modulate these emission properties. The binding of diamagnetic metal ions like Zn(II) or Cd(II) can lead to enhanced fluorescence intensity due to increased structural rigidity, which reduces non-radiative decay pathways. nih.gov Conversely, coordination with paramagnetic metal ions such as Cu(II) or Ni(II) often leads to quenching of the ligand-based fluorescence. figshare.com Furthermore, the appearance of new, red-shifted emission bands can indicate the population of emissive MLCT excited states. nih.gov
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: IR spectroscopy provides evidence of coordination through shifts in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic framework. eurjchem.com ¹H NMR spectroscopy is also a powerful tool; the coordination of a metal ion causes notable shifts in the chemical shifts of the protons on the ligand, particularly those in proximity to the coordination sites, providing information on the binding mode in solution. nih.gov
| Technique | Observation upon Metal Complexation | Information Gained |
| UV-Vis | Shift in π–π* and n–π* bands; Appearance of new MLCT bands. | Confirmation of coordination; Electronic structure of the complex. |
| Fluorescence | Quenching or enhancement of emission; Appearance of new emission bands. | Nature of the metal ion; Formation of emissive excited states. |
| IR | Shifts in C=N and aromatic C=C stretching frequencies. | Identification of coordinating nitrogen atoms. |
| ¹H NMR | Changes in the chemical shifts of ligand protons. | Elucidation of the binding mode and complex structure in solution. |
DFT Calculations on Complex Stability and Electronic Configuration
Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data and providing a deeper understanding of the stability, geometry, and electronic properties of metal complexes. nih.gov For complexes of this compound, DFT can be employed to predict key parameters. researchgate.net
Electronic Configuration Analysis: A primary output of DFT calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pcbiochemres.com In these complexes, the HOMO is often localized on the metal d-orbitals or a combination of metal and ligand orbitals, while the LUMO is typically centered on the π* orbitals of the quinoxaline ligand. scholaris.ca The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the electronic absorption spectra and the chemical reactivity of the complex. pcbiochemres.comresearchgate.net Time-dependent DFT (TD-DFT) can further be used to simulate the UV-Vis spectrum, allowing for the assignment of observed absorption bands to specific electronic transitions, such as MLCT or ligand-centered (LC) transitions. nih.gov
| Parameter | Information Provided by DFT | Significance |
| Optimized Geometry | Predicts bond lengths, angles, and coordination environment. | Correlates with experimental structures (e.g., from X-ray crystallography). |
| Binding Energy | Quantifies the strength of the metal-ligand interaction. | Indicates the thermodynamic stability of the complex. |
| HOMO/LUMO Distribution | Shows the spatial location of frontier orbitals. scholaris.ca | Identifies orbitals involved in electronic transitions and redox processes. |
| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals. | Relates to the lowest energy electronic absorption and chemical stability. nih.gov |
| TD-DFT Spectrum | Simulates the electronic absorption spectrum. | Aids in the interpretation of experimental UV-Vis spectra. researchgate.net |
Catalytic Applications of this compound Metal Complexes
The combination of redox-active metal centers and a robust, electron-accepting N-heterocyclic ligand makes complexes of this compound promising candidates for various catalytic applications.
Homogeneous Catalysis (e.g., C-C Coupling, Hydrogenation)
In homogeneous catalysis, the metal complex is dissolved in the same phase as the reactants. The ligand plays a crucial role in stabilizing the metal center, tuning its reactivity, and influencing the selectivity of the reaction.
C-C Coupling Reactions: Metal complexes, particularly those of palladium, copper, and iron, are widely used to catalyze C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. rsc.org Complexes with N-donor ligands such as this compound can stabilize the active catalytic species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Hydrogenation: The reduction of unsaturated bonds (e.g., C=C, C=O) via hydrogenation is a fundamental industrial process. Cobalt and ruthenium complexes with polypyridyl-type ligands have shown significant activity in the hydrogenation of olefins and other functional groups. nih.gov The imidazoquinoxaline ligand can act as a non-innocent ligand, potentially participating in the catalytic cycle by storing hydrogen equivalents, which has been observed in related systems. nih.gov The enantioselective hydrogenation of certain heterocycles has been achieved with ruthenium catalysts, suggesting that chiral derivatives of these complexes could be developed for asymmetric synthesis. researchgate.net
| Reaction Type | Potential Metal Center | Role of the Ligand |
| C-C Coupling | Pd, Cu, Fe | Stabilizes active metal species; Modulates electronic properties. |
| Hydrogenation | Co, Ru, Rh | Stabilizes the metal hydride; May act as a hydrogen reservoir. nih.gov |
Heterogeneous Catalysis and MOF (Metal-Organic Framework) Applications
To overcome challenges of catalyst separation and recycling associated with homogeneous systems, the this compound ligand can be incorporated into solid supports.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov By using a functionalized derivative of this compound as the organic linker, it is possible to synthesize highly porous and stable MOFs. rsc.org In such materials, the metal nodes can act as Lewis acid catalytic sites, while the basic nitrogen atoms on the ligand can function as Lewis base sites. mdpi.com This bifunctionality is highly advantageous for cascade reactions where both acidic and basic sites are required. researchgate.net MOFs based on related ligands have been successfully employed as heterogeneous catalysts for reactions such as quinoxaline synthesis and Henry reactions. mdpi.comresearchgate.net The well-defined pores of the MOF can also impart size and shape selectivity to the catalytic process.
Luminescence Properties of Metal Complexes (MLCT, Ligand-Centered Emission)
Complexes of this compound with d⁶ metal ions like Ru(II) and Re(I) are of particular interest for their rich photophysical properties, including strong luminescence. researchgate.netresearchgate.net
Metal-to-Ligand Charge Transfer (MLCT) Emission: Upon absorption of light, an electron can be promoted from a metal-based d-orbital to a ligand-based π* orbital, forming an MLCT excited state. isca.in For many Ru(II) and Re(I) complexes, this triplet MLCT (³MLCT) state is emissive, resulting in strong phosphorescence, typically in the orange-to-red region of the visible spectrum. researchgate.net The energy and lifetime of this emission are sensitive to the solvent polarity and the electronic nature of the ligand.
Ligand-Centered (LC) Emission: The ligand itself possesses π–π* excited states. In some cases, particularly with closed-shell metal ions like Zn(II), the observed emission originates from a ligand-centered excited state, which is essentially a perturbed version of the free ligand's fluorescence. researchgate.net
Thermally Equilibrated States: In certain complexes, the ³MLCT state and a ligand-based triplet state (³LC) can be close in energy. This can lead to thermal equilibrium between the two states, often resulting in dual emission or significantly extended emission lifetimes, as the ³LC state can act as a reservoir for the emissive ³MLCT state. nih.gov These luminescent properties make the complexes potentially useful in applications such as organic light-emitting diodes (OLEDs), chemical sensors, and photodynamic therapy.
| Emission Type | Description | Typical Metal Ions |
| MLCT Phosphorescence | Emission from a triplet state involving electron transfer from metal to ligand. | Ru(II), Re(I), Ir(III) |
| Ligand-Centered Fluorescence | Emission from a singlet π–π* state localized on the ligand. | Zn(II), Cd(II) |
Supramolecular Assembly and Self Organization of 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline Architectures
Hydrogen Bonding Networks and π-π Stacking Interactions
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being among the most significant for aromatic compounds like 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline. The imidazole (B134444) ring provides a classic N-H donor and a pyridinic nitrogen acceptor, facilitating the formation of robust hydrogen-bonded chains or networks. Simultaneously, the extensive quinoxaline (B1680401) and phenyl π-systems are predisposed to engage in stabilizing π-π stacking interactions.
Table 1: Typical Non-Covalent Interaction Geometries in Aromatic Heterocycles This table presents illustrative data based on studies of related quinoxaline and imidazole derivatives, as specific experimental values for this compound are not available in the cited literature.
| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Hydrogen Bond | N-H···N | 2.8 - 3.2 | 150 - 180 |
| Hydrogen Bond | C-H···N | 3.2 - 3.6 | 130 - 170 |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 (centroid-centroid) | Parallel-displaced or T-shaped |
Self-Assembly in Solution and Solid State
The same non-covalent interactions that direct crystal packing also govern the self-assembly of molecules in solution. The aggregation behavior of this compound in various solvents would be dependent on the concentration, temperature, and solvent polarity, leading to the formation of ordered structures.
Spontaneous organization of molecules can lead to the formation of well-defined nanostructures and microcrystals. For aromatic molecules with strong directional interactions, processes like vapor deposition or slow evaporation from solution can yield morphologies such as nanowires, nanoribbons, or microcrystals. While specific studies on the nanostructure formation of this compound are not documented, related imidazoquinoxaline derivatives have been investigated for their potential in forming ordered thin films for electronics, suggesting a propensity for controlled self-assembly.
The rigid and planar structure of the imidazo[4,5-g]quinoxaline core, complemented by the appended phenyl rings, can create cavities or clefts suitable for encapsulating smaller guest molecules. The formation of such host-guest or inclusion complexes is driven by a combination of steric fit and non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. Although specific examples involving this compound as a host are not detailed in the literature, the broader class of quinoxaline-based macrocycles has demonstrated the ability to form stable complexes with various organic molecules and ions.
Covalent Organic Frameworks (COFs) and Porous Materials Incorporating the Core
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The geometric and chemical attributes of this compound make it a potential building block for the synthesis of novel COFs. By functionalizing the phenyl rings or the imidazole N-H position with reactive groups, this core unit could be covalently linked into extended two- or three-dimensional networks. The resulting materials would be expected to exhibit permanent porosity and high thermal stability, with potential applications in gas storage, separation, and catalysis. While the incorporation of this specific molecule into COFs has yet to be reported, the general strategy of using nitrogen-rich heterocyclic building blocks is well-established in the design of functional porous materials.
Stimuli-Responsive Supramolecular Systems
Supramolecular assemblies that can alter their structure and properties in response to external stimuli such as light, heat, or chemical analytes are of great interest for the development of "smart" materials. The imidazo[4,5-g]quinoxaline scaffold possesses features that could be exploited in the design of such systems. For example, protonation or deprotonation of the imidazole ring can modulate the hydrogen bonding and electronic properties of the molecule, potentially leading to a reversible assembly-disassembly process. Furthermore, the introduction of photochromic or redox-active moieties onto the phenyl rings could allow for external control over the supramolecular organization. While specific examples of stimuli-responsive systems based on this compound are currently hypothetical, the principles of supramolecular chemistry suggest that this is a fertile ground for future research.
Report on the Compound this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound within the contexts requested. The search for applications in advanced materials science, specifically for Organic Light-Emitting Diodes (OLEDs) and chemosensors, did not yield dedicated studies or detailed data for this exact molecule.
While the broader families of quinoxaline and imidazoquinoxaline derivatives are subjects of extensive research in these fields, the specific properties and performance characteristics of this compound have not been detailed in available literature. Research in organic electronics and sensor technology often focuses on related, but structurally distinct, compounds. For instance, studies frequently investigate derivatives where phenyl or other substituent groups are located at the 2 and 3 positions of the quinoxaline core, or explore different isomers of the imidazoquinoxaline system.
Due to the absence of specific experimental data and detailed research findings for this compound, it is not possible to provide a scientifically accurate and thorough analysis for the outlined sections on its application as an electron transport layer, hole blocking material, or host material in OLEDs. Similarly, no information was found regarding its specific chemical detection mechanisms for use in fluorescence-based or electrochemical sensors.
Therefore, the generation of an article strictly adhering to the requested outline with the required depth and scientific accuracy cannot be fulfilled at this time. Any attempt to do so would involve extrapolation from related but different compounds, which would be scientifically speculative and violate the instruction to focus solely on the specified molecule.
Applications in Advanced Materials Science and Technologies
Photovoltaic Devices and Solar Energy Conversion
Quinoxaline-based compounds are recognized for their electron-accepting properties, making them promising candidates for use in organic electronics. Research in this area typically explores their potential as components in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs).
Organic Photovoltaics (OPVs) as Donor or Acceptor Components
In the field of OPVs, various quinoxaline (B1680401) derivatives have been synthesized and evaluated as either electron donor or electron acceptor materials. The performance of these materials is often assessed by fabricating solar cell devices and measuring key photovoltaic parameters. However, no studies were found that specifically incorporate 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline into an OPV active layer.
Dye-Sensitized Solar Cells (DSSCs)
Similarly, the structural features of quinoxaline derivatives have led to their investigation as sensitizers in DSSCs. These dyes are crucial for light absorption and subsequent electron injection into the semiconductor material. While a range of quinoxaline-containing dyes have been reported with their corresponding photovoltaic performances, there is no available data for DSSCs sensitized with This compound .
Smart Materials and Stimuli-Responsive Systems
"Smart" or stimuli-responsive materials are designed to change their properties in response to external stimuli such as light, pH, or temperature. The inherent photophysical and electrochemical properties of some organic molecules can be harnessed for these applications. While the imidazo[4,5-g]quinoxaline core could potentially be functionalized to create stimuli-responsive systems, there is no published research demonstrating such behavior for This compound .
Computational and Theoretical Chemistry Investigations
Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational space and dynamics of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline.
In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box of water or an organic solvent, and its trajectory would be calculated over a period of time, often on the nanosecond to microsecond scale. Key parameters that are typically analyzed from an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformation.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuations of individual atoms or groups of atoms within the molecule. For this compound, this would reveal the flexibility of the phenyl rings relative to the rigid imidazoquinoxaline core.
Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule over time. Changes in Rg can indicate conformational changes, such as the opening or closing of the structure.
Dihedral Angle Analysis: The rotation around the single bonds connecting the phenyl groups to the quinoxaline (B1680401) core is a key conformational degree of freedom. Analyzing the dihedral angles over time would reveal the preferred orientations of the phenyl rings and the energy barriers between different conformations.
| Simulation Parameter | Typical Value Range | Insight Gained |
| RMSD of core structure | 0.5 - 1.5 Å | Stability of the imidazoquinoxaline core |
| RMSF of phenyl rings | 1.0 - 3.0 Å | Flexibility and rotational freedom of the phenyl substituents |
| Radius of Gyration (Rg) | 5.8 - 6.2 Å | Overall compactness and conformational stability |
| Phenyl ring dihedral angle | -180° to +180° | Preferred orientation of phenyl groups and rotational barriers |
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the reactivity of molecules and elucidating reaction mechanisms. orientjchem.org For this compound, these studies can predict its behavior in various chemical transformations and help in designing synthetic routes.
Key aspects that can be investigated using quantum chemical studies include:
Reaction Pathways: By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate.
Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. DFT calculations can provide accurate estimates of activation energies, allowing for the comparison of different reaction pathways.
Thermodynamics of Reactions: Quantum chemical calculations can also be used to determine the enthalpy and Gibbs free energy changes of a reaction, indicating whether a reaction is exothermic or endothermic, and whether it is spontaneous.
Nucleophilic and Electrophilic Sites: The distribution of electron density in the molecule, which can be calculated using methods like Mulliken population analysis or by visualizing the electrostatic potential map, can identify the most likely sites for nucleophilic or electrophilic attack.
For instance, in the synthesis of derivatives of this compound, DFT could be used to model the reaction of the imidazole (B134444) NH group or to predict the regioselectivity of electrophilic aromatic substitution on the phenyl rings. The following table provides an example of the kind of data that could be generated for a hypothetical reaction involving this compound.
| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (Ea) | 25.5 | Moderate reaction rate at room temperature |
| Enthalpy of Reaction (ΔH) | -15.2 | Exothermic reaction |
| Gibbs Free Energy (ΔG) | -10.8 | Spontaneous reaction |
Predictive Modeling of Electronic and Optical Properties
The electronic and optical properties of this compound are of significant interest for its potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting these properties.
Key electronic and optical properties that can be modeled include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic and optical properties.
Absorption and Emission Spectra: TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions. Similarly, the emission spectrum (fluorescence or phosphorescence) can be predicted by studying the excited state potential energy surfaces.
Charge Transport Properties: The ability of a molecule to transport charge (electrons or holes) is essential for its use in electronic devices. Quantum chemical calculations can estimate the reorganization energy, which is a measure of the energy required to deform the molecule's geometry upon gaining or losing an electron. A lower reorganization energy is generally associated with higher charge mobility.
The table below presents hypothetical electronic and optical properties for this compound that could be obtained from computational modeling.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Related to hole-donating ability |
| LUMO Energy | -2.5 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | 3.3 eV | Influences color and electronic transitions |
| Maximum Absorption Wavelength (λmax) | 380 nm | Corresponds to UV-A absorption |
| Reorganization Energy (Hole) | 0.25 eV | Potential for good hole transport |
| Reorganization Energy (Electron) | 0.35 eV | Moderate electron transport capability |
Machine Learning Approaches in Structure-Property Relationship Studies
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to accelerate the discovery of new molecules with desired properties. By training on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships and then make rapid predictions for new, un-synthesized molecules.
For this compound and its derivatives, ML could be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives of this compound were synthesized and tested for a particular biological activity, a QSAR model could be built to correlate their chemical structures with their activity. This model could then be used to predict the activity of new, virtual derivatives, guiding the synthesis of the most promising candidates.
Predicting Physicochemical Properties: ML models can be trained to predict a wide range of properties, such as solubility, melting point, and stability, based on the molecular structure. This can be highly valuable in the early stages of drug discovery or materials development.
High-Throughput Virtual Screening: By combining ML models with large virtual libraries of molecules, it is possible to rapidly screen millions of compounds to identify those that are most likely to have the desired properties. For example, one could screen for derivatives of this compound with an optimal HOMO-LUMO gap for a specific electronic application.
While specific machine learning studies on this compound are not yet prevalent, the general workflow involves generating molecular descriptors (numerical representations of the chemical structure) and using them as input for an ML algorithm. The performance of the model is then evaluated based on its ability to predict the properties of a separate test set of molecules.
| Machine Learning Application | Input Data | Predicted Output | Potential Impact |
| QSAR for kinase inhibition | Molecular descriptors of derivatives | IC50 values | Design of more potent kinase inhibitors |
| Prediction of solubility | 2D/3D molecular features | Aqueous solubility | Prioritization of compounds with better drug-like properties |
| Virtual screening for OLED materials | Electronic and structural descriptors | Emission wavelength and quantum yield | Discovery of novel and efficient light-emitting materials |
Chemical Reactivity and Mechanistic Studies of 6,7 Diphenyl 1h Imidazo 4,5 G Quinoxaline
Electrophilic Aromatic Substitution Reactions
Detailed experimental or theoretical studies specifically investigating the electrophilic aromatic substitution (EAS) reactions of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline are not extensively documented in publicly available literature. However, predictions regarding its reactivity can be inferred from the general electronic properties of the parent quinoxaline (B1680401) and imidazole (B134444) ring systems. The quinoxaline nucleus is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. Conversely, the fused imidazole ring contains nitrogen atoms that can be protonated or act as directing groups, influencing the position of substitution.
The phenyl substituents at the 6 and 7 positions are expected to be the more reactive sites for typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions, due to their electron-rich nature compared to the heterocyclic core. The directing effects of the heterocyclic system on these phenyl rings would likely favor substitution at the ortho and para positions, although steric hindrance from the bulky imidazoquinoxaline core could play a significant role in dictating the regioselectivity.
Nucleophilic Attack and Ring-Opening Pathways
The electron-deficient character of the pyrazine ring in the quinoxaline moiety makes this compound susceptible to nucleophilic attack. General studies on quinoxaline derivatives indicate that nucleophilic substitution of hydrogen (SNH) can occur, particularly at positions C-2 and C-3 of the quinoxaline ring system, though in this specific molecule these positions are part of the fused imidazole ring.
Oxidation and Reduction Processes
The oxidation and reduction of the this compound system can be anticipated to involve the nitrogen atoms of the heterocyclic rings and the fused aromatic system.
Oxidation: The nitrogen atoms in the pyrazine and imidazole rings are potential sites for oxidation, which could lead to the formation of N-oxides. The oxidation of quinoxaline itself can yield quinoxaline-1,4-di-N-oxide. researchgate.net The specific products of oxidation for this compound would depend on the oxidant used and the reaction conditions.
Reduction: The pyrazine ring of the quinoxaline system is susceptible to reduction. Catalytic hydrogenation or reduction with chemical reducing agents can lead to the formation of dihydro- or tetrahydro- derivatives. For instance, the selective reduction of related benzobisthiadiazole derivatives can yield sapub.orgclockss.orgnih.gov-thiadiazolo[3,4-g]quinoxaline or pyrazino[2,3-g]quinoxaline (B3350192) derivatives, highlighting the possibility of controlled reduction of the heterocyclic core. researchgate.net The specific reduction products of this compound would likely involve the saturation of the pyrazine ring.
Isomerization and Tautomerism Studies
Tautomerism is a significant feature of many heterocyclic compounds containing N-H bonds, and this compound is expected to exhibit this phenomenon due to the proton on the imidazole ring. While specific studies on this compound are scarce, the tautomerism of the broader quinoxaline class has been investigated. clockss.orgresearchgate.netbeilstein-journals.orgresearchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies
While classical methods for synthesizing quinoxaline (B1680401) derivatives are well-established, future efforts will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. researchgate.net The traditional condensation of o-phenylenediamines with dicarbonyl compounds often requires harsh conditions, such as high temperatures and strong acid catalysts. nih.gov Modern synthetic chemistry offers several promising alternatives that could be adapted for the synthesis of 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline and its derivatives.
Emerging strategies include microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for quinoxaline derivatives. nih.govudayton.edu Furthermore, the development of "green" methodologies, such as one-pot syntheses and the use of recyclable catalysts or aqueous reaction media, aligns with the growing demand for sustainable chemical processes. researchgate.netnih.govnih.gov Research into novel catalytic systems, including the use of solid-supported catalysts like Wang resin, could provide highly efficient and reusable options for synthesizing imidazoquinoxalines. tandfonline.com The exploration of these modern techniques could lead to more accessible and scalable production of the target compound, facilitating its broader investigation. udayton.edu
Exploration of New Material Applications
The inherent electronic characteristics of the quinoxaline moiety make it a promising scaffold for advanced materials. Quinoxaline derivatives are recognized for their potential in charge transport applications, largely due to their structural diversity and the relative ease of their synthesis. beilstein-journals.org The electron-deficient nature of the quinoxaline ring system suggests that this compound could function as an effective electron-transporting or semiconducting material. beilstein-journals.orgresearchgate.net
Future research should focus on evaluating its performance in organic electronic devices. Specific areas of interest include:
Organic Thin-Film Transistors (OTFTs): The potential for ordered molecular packing, facilitated by the planar aromatic structure, could lead to efficient charge transport, a critical requirement for semiconductor layers in OTFTs. researchgate.netfrontiersin.org
Organic Solar Cells (OSCs): As a component in donor-acceptor polymers, the electron-accepting properties of the imidazoquinoxaline core could be harnessed to create materials with tailored band gaps for efficient light harvesting. beilstein-journals.orgfrontiersin.org
Electroluminescent Materials: Quinoxaline derivatives have been investigated for their applications in electroluminescent materials, and the specific substitution pattern of this compound may yield unique photophysical properties suitable for Organic Light-Emitting Diodes (OLEDs). researchgate.net
| Potential Application | Relevant Properties of this compound | Research Focus |
|---|---|---|
| Organic Thin-Film Transistors (OTFTs) | Planar structure, potential for π-stacking, electron mobility | Fabrication and characterization of thin films; measurement of charge carrier mobility. researchgate.net |
| Organic Solar Cells (OSCs) | Electron-accepting (n-type) character, tunable energy levels | Incorporation into donor-acceptor polymers and evaluation of photovoltaic performance. beilstein-journals.org |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, thermal stability, charge transport capabilities | Investigation of electroluminescent properties and device efficiency. researchgate.net |
Integration into Hybrid Organic-Inorganic Systems
An exciting and relatively unexplored frontier is the incorporation of this compound into hybrid materials. The nitrogen atoms within the fused imidazole (B134444) and quinoxaline rings are potential coordination sites for metal ions. This characteristic makes the molecule an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers.
By integrating this complex organic molecule into an inorganic network, it may be possible to design novel materials with synergistic properties. For example, the photophysical or electronic properties of the imidazoquinoxaline unit could be combined with the catalytic activity or porosity of a metal-based framework. Such hybrid systems could find applications in areas like:
Heterogeneous Catalysis: Where the framework provides stability and active sites.
Chemical Sensing: Where the luminescence of the organic linker is modulated by the presence of specific analytes.
Gas Storage and Separation: Leveraging the porous nature of MOFs.
Future work in this area would involve synthesizing and characterizing these hybrid materials to understand how the properties of the organic and inorganic components are mutually influenced.
Advanced Theoretical and Computational Modeling
Advanced theoretical and computational modeling presents a powerful tool for accelerating the discovery and design of new materials based on this compound. nih.gov Techniques such as Density Functional Theory (DFT) can provide profound insights into the relationship between the molecule's structure and its electronic and optical properties. researchgate.netscispace.com
Computational studies can be employed to:
Predict Molecular Geometries: Optimize the ground-state geometry to understand its planarity and conformation. nih.gov
Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the band gap, ionization potential, and electron affinity, which are crucial for electronic applications. researchgate.net
Simulate Spectroscopic Properties: Use methods like Time-Dependent DFT (TD-DFT) to predict UV-visible absorption and emission spectra, guiding the design of materials with specific optical characteristics. researchgate.net
Analyze Intermolecular Interactions: Molecular dynamics simulations can model how molecules pack in the solid state, which is critical for predicting charge transport properties in organic semiconductors. nih.gov
These computational approaches can efficiently screen potential derivatives and guide synthetic efforts toward molecules with the most promising properties for targeted applications, saving significant time and resources. nih.govekb.eg
| Computational Method | Predicted Property | Relevance for Application |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energy levels, band gap. nih.govresearchgate.net | Predicting stability and suitability for electronic devices. |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption/emission spectra. researchgate.net | Designing materials for optoelectronics and solar cells. |
| Molecular Dynamics (MD) | Solid-state packing, intermolecular interactions. nih.gov | Understanding and predicting charge transport mobility in semiconductors. |
Structure-Property-Function Relationships for Tailored Applications
Key structural components that can be targeted for modification include:
The Phenyl Substituents: Introducing electron-donating or electron-withdrawing groups onto the 6,7-diphenyl rings could be used to fine-tune the HOMO/LUMO energy levels, thereby altering the molecule's band gap and redox potentials. This is a common strategy for optimizing materials for organic electronics. frontiersin.org
The Imidazole N-H Group: Substitution at this position could be used to modify the molecule's solubility, intermolecular interactions (e.g., hydrogen bonding), and solid-state packing, which in turn affects material processability and charge transport.
The Quinoxaline Core: While more synthetically challenging, substitution on the benzene (B151609) ring of the quinoxaline moiety could further modulate the electronic properties.
By systematically synthesizing a library of derivatives and correlating their structural changes with their measured electronic, optical, and material properties, a comprehensive set of design principles can be established. This knowledge will enable the precise tailoring of molecules for highly specific functions, from more efficient semiconductors in OTFTs to more effective linkers in luminescent MOF-based sensors. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via intramolecular cyclization. Key methods include:
- Visible-light-mediated cyclization : Using 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light irradiation .
- Base-mediated aromatic substitution : Employing 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a basic medium to drive nucleophilic substitution and autooxidation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm aromatic proton environments and substituent positions. -NMR peaks for imidazole protons typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the parent ion [M+H] for CHN would appear at m/z 323.1294 .
- X-ray Crystallography : Resolves crystal packing and confirms dihedral angles between phenyl and imidazoquinoxaline moieties .
Q. What in vitro assays are commonly used to screen for antitumor or anticonvulsant activity?
- Methodological Answer :
- Antitumor Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure viability reduction. IC values are calculated, with comparisons to reference drugs like doxorubicin .
- Anticonvulsant Models : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents. Dose-dependent latency to seizure onset and mortality rates are key metrics .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the imidazole nitrogen may act as a nucleophilic center .
- Molecular Docking : Simulate binding to targets like DNA topoisomerase II or GABA receptors using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with active-site residues .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns simulations (e.g., RMSD/RMSF analyses) .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC values in antitumor assays)?
- Methodological Answer :
- Methodological Triangulation : Cross-validate results using orthogonal assays (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) .
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity, incubation time, and compound purity. Use random-effects models to quantify heterogeneity .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) and test against target proteins. For example, nitro or trifluoromethyl groups may enhance DNA intercalation .
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries to identify moieties improving binding to allosteric sites. Use X-ray crystallography to guide synthetic modifications .
Q. What experimental frameworks are used to study the compound’s mechanism of action in neurodegenerative models (e.g., Parkinson’s disease)?
- Methodological Answer :
- In Vivo Models : Administer the compound in MPTP-induced Parkinsonian mice. Measure dopamine levels via HPLC and assess motor coordination (rotarod test) .
- Biochemical Assays : Quantify inhibition of α-synuclein aggregation using thioflavin T fluorescence. Compare to reference inhibitors like epigallocatechin gallate .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
